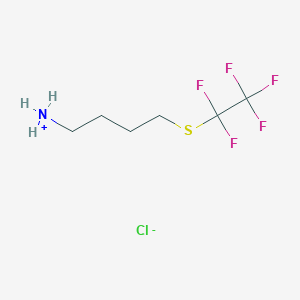![molecular formula C54H53N5O6Si B13107108 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is a synthetic nucleoside analog. This compound is characterized by its complex structure, which includes protective groups such as benzoyl, bis(4-methoxyphenyl)phenylmethyl, and tert-butyldimethylsilyl. These protective groups are essential in preventing unwanted side reactions during the synthesis of nucleotide chains, making this compound valuable in the field of oligonucleotide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine involves multiple steps. The key steps include:
Protection of the amino group: The amino group at the N6 position of adenosine is protected using a benzoyl group.
Protection of the 5’-hydroxyl group:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group is protected with a tert-butyldimethylsilyl group.
The reaction conditions typically involve the use of organic solvents and reagents such as pyridine, dichloromethane, and triethylamine. The reactions are carried out under anhydrous conditions to prevent hydrolysis of the protective groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The protective groups are introduced stepwise, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of protective groups under specific conditions.
Substitution reactions: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Concentrated ammonia solution is commonly used for the removal of benzoyl and DMT groups. .
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences and functionalities, which are used in various research and therapeutic applications .
Scientific Research Applications
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of oligonucleotides.
Biology: In the study of nucleic acid interactions and functions.
Medicine: In the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: In the production of high-quality oligonucleotides for diagnostic and therapeutic applications .
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine involves its incorporation into oligonucleotide chains. The protective groups prevent unwanted side reactions, ensuring efficient and precise assembly of nucleotide sequences. Once incorporated, the oligonucleotides can interact with target nucleic acids, modulating their function and expression .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxycytidine: Similar structure with cytidine instead of adenosine
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-(2-methoxyethyl)adenosine: Similar structure with an additional methoxyethyl group
Uniqueness
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is unique due to its specific combination of protective groups, which provide enhanced stability and efficiency in oligonucleotide synthesis. This makes it particularly valuable in applications requiring high precision and purity .
Properties
Molecular Formula |
C54H53N5O6Si |
|---|---|
Molecular Weight |
896.1 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C54H53N5O6Si/c1-53(2,3)66(44-22-14-8-15-23-44,45-24-16-9-17-25-45)65-46-34-48(59-37-57-49-50(55-36-56-51(49)59)58-52(60)38-18-10-6-11-19-38)64-47(46)35-63-54(39-20-12-7-13-21-39,40-26-30-42(61-4)31-27-40)41-28-32-43(62-5)33-29-41/h6-33,36-37,46-48H,34-35H2,1-5H3,(H,55,56,58,60)/t46-,47+,48+/m0/s1 |
InChI Key |
BCBYTQUYYFYXNM-OFHDNNAJSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



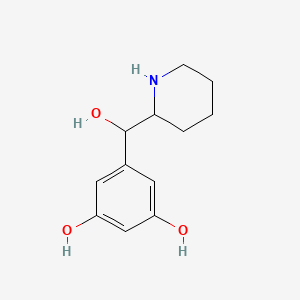
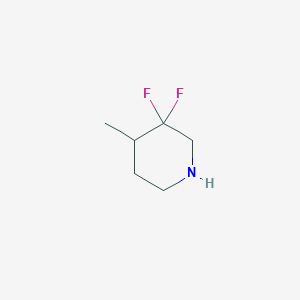
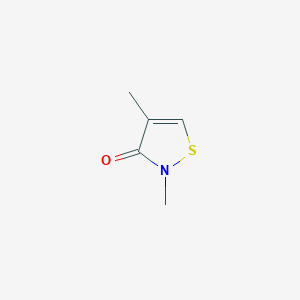
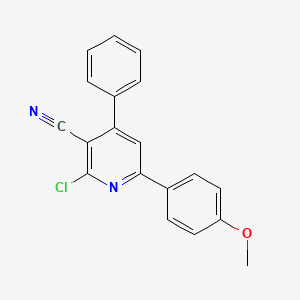

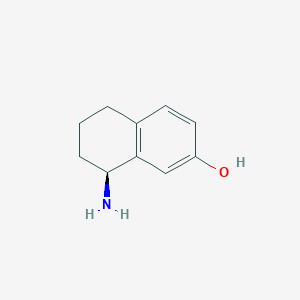
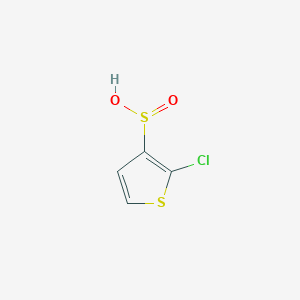
![((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)
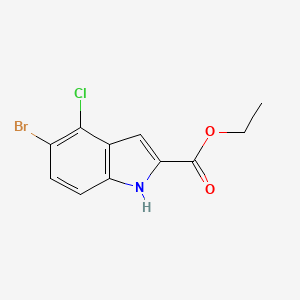


![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
